molecular formula C11H15NO4S B407693 Ethyl (tosylmethyl)carbamate CAS No. 2850-26-2

Ethyl (tosylmethyl)carbamate

Cat. No. B407693
CAS RN: 2850-26-2
M. Wt: 257.31g/mol
InChI Key: UTLABMWLBRDNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (tosylmethyl)carbamate is a molecule that contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone . It is a process contaminant that is sometimes found in fermented foods and alcoholic beverages .


Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A new molecularly imprinted polymer (MIP), which exhibits specific recognition of ethyl carbamate (EC), has been synthesized and studied. In this process, EC was the template molecule and β-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .


Molecular Structure Analysis

The Ethyl (tosylmethyl)carbamate molecule contains a total of 32 atom(s). There are 15 Hydrogen atom(s), 11 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s). A chemical formula of Ethyl (tosylmethyl)carbamate can therefore be written as: C11H15NO4S .


Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Physical And Chemical Properties Analysis

The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol. Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water .

Scientific Research Applications

Base-Catalysed Reactions

One significant application of ethyl (tosylmethyl)carbamate is in base-catalysed elimination-addition reactions. Research by Olijnsma, Engberts, and Strating (2010) explored these reactions with ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates, using secondary aliphatic amines, thiophenol, methanol, or the carbamate itself as nucleophiles. This study highlights the compound's utility in synthesizing various chemical structures, showcasing its versatility in organic synthesis (Olijnsma, Engberts, & Strating, 2010).

Analytical Chemistry and Detection

Ethyl (tosylmethyl)carbamate plays a critical role in the analytical chemistry field, especially in the detection and quantification of ethyl carbamate in alcoholic beverages. A study by Yang et al. (2013) introduced a novel approach for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, providing a highly sensitive technique for ethyl carbamate detection (Yang, Zhou, Ying, Niessner, & Haisch, 2013).

Progress in Prevention of Accumulation

Furthermore, ethyl (tosylmethyl)carbamate's derivatives and related compounds are under investigation for minimizing the accumulation of ethyl carbamate in alcoholic beverages. Zhao et al. (2013) reviewed various methods incorporating physical, chemical, enzymatic, and metabolic engineering technologies aimed at reducing ethyl carbamate levels. This work reflects the ongoing efforts to address the toxicological concerns associated with ethyl carbamate in the food and beverage industry (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).

Ethyl Carbamate in Fermented Beverages

The presence of ethyl carbamate in fermented beverages and its potential health risks have prompted extensive research into its formation mechanisms and mitigation strategies. Jiao, Dong, and Chen (2014) provided a comprehensive review on ethyl carbamate's genotoxicity, analytical methods, formation pathways, and removal strategies in various beverages. This review also discusses the metabolic mechanism of ethyl carbamate precursors, highlighting the importance of understanding these pathways for effective mitigation (Jiao, Dong, & Chen, 2014).

Mechanism of Action

The researchers found that EC triggered ferroptosis in liver cells by detection of decreased cell viability, GSH, GPX4 and Ferritin levels, as well as increased iron and MDA contents .

Safety and Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages. Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health .

Future Directions

Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food. Two types of preventing methods are described. First, adapted and optimized practices in all steps of the chain of foods’ (or beverages) production lead in general to low ethyl carbamate level. Second, the abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical or chemical methods according to the natures of raw materials and conditions of their production processes .

properties

IUPAC Name

ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLABMWLBRDNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (tosylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.